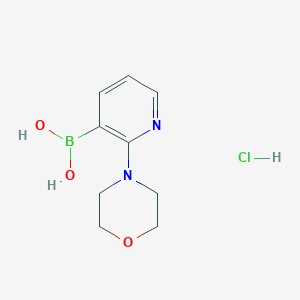

2-Morpholinopyridine-3-boronic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Morpholinopyridine-3-boronic acid hydrochloride is a chemical compound with the empirical formula C9H13BN2O3 . It is used in laboratory settings and for the synthesis of substances .

Molecular Structure Analysis

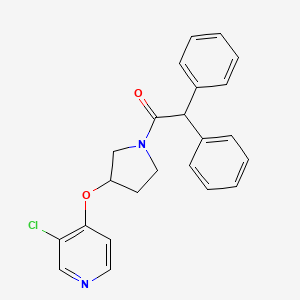

The molecular structure of 2-Morpholinopyridine-3-boronic acid hydrochloride consists of a pyridine ring attached to a morpholine ring and a boronic acid group . The molecular weight of the compound is 244.48 g/mol .Physical And Chemical Properties Analysis

2-Morpholinopyridine-3-boronic acid hydrochloride has a molecular weight of 244.48 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 2 .科学的研究の応用

Organic Synthesis and Catalysis

Catalysis in Cross-Coupling Reactions : The pyridine-containing Pd–N-heterocyclic carbene complex, utilized as a catalyst for Suzuki–Miyaura and Sonogashira cross-coupling reactions, showcases the efficiency of morpholine derivatives in facilitating organic transformations. This catalyst demonstrated significant performance in reactions involving boronic acids under mild and green conditions, emphasizing the potential of morpholine and its derivatives in synthetic organic chemistry (M. Reddy, P. V. G. Reddy, C. S. Reddy, 2016).

Synthesis of Fused Morpholine Derivatives : A method for synthesizing fused morpholine pyrrolidines/piperidines, which possess selective insecticidal activities, was developed through a Petasis-borono Mannich reaction. This process highlights the versatility of morpholine-based compounds in generating biologically active molecules with potential agricultural applications (Jiayi Wang, Beiling Xu, Shanyu Si, Hui Li, G. Song, 2014).

Materials Science

- Development of Organic Light Emitting Diodes (OLEDs) : Research on blue phosphorescent OLEDs identified the degradation of specific dopants as a cause for device instability. This study demonstrates the relevance of morpholine derivatives in the context of materials science, particularly in improving the durability and performance of OLEDs (E. Baranoff et al., 2012).

Bioorganic Chemistry and Sensor Development

- Fluorescent Probes for Metal Ions : A novel styrylquinolinium boronic acid derivative exhibited high selectivity for hypochlorite anions, showcasing the application of boronic acid compounds in creating sensitive and selective sensors for environmental and biological monitoring. The probe’s design underscores the utility of morpholine and boronic acid functionalities in detecting specific ions through changes in fluorescence properties (Qing Wang et al., 2013).

Safety and Hazards

作用機序

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Morpholinopyridine-3-boronic acid hydrochloride interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The newly formed organopalladium species then undergoes reductive elimination to form the desired carbon-carbon bond .

Biochemical Pathways

In the context of organic synthesis, this compound can influence the formation of carbon-carbon bonds, thereby affecting the synthesis of various organic compounds .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which are important factors for bioavailability .

Result of Action

The molecular and cellular effects of 2-Morpholinopyridine-3-boronic acid hydrochloride are largely dependent on the context of its use. In organic synthesis, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Morpholinopyridine-3-boronic acid hydrochloride. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base . Boronic acids are generally known for their stability and tolerance to various reaction conditions .

特性

IUPAC Name |

(2-morpholin-4-ylpyridin-3-yl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O3.ClH/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12;/h1-3,13-14H,4-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWXPZWHSRBZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)N2CCOCC2)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholinopyridine-3-boronic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2841059.png)

![Furan-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2841063.png)

![N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2841064.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2841065.png)

![4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile](/img/structure/B2841066.png)

![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2841076.png)

![N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]quinazolin-4-amine](/img/structure/B2841080.png)